molecular formula C19H19N3 B14600254 N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine CAS No. 60326-02-5

N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine

Katalognummer: B14600254
CAS-Nummer: 60326-02-5
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: NCFMJPODCPEEJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with three methyl groups and two phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diphenylpyridazine with methylating agents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridazine compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

60326-02-5

Molekularformel

C19H19N3

Molekulargewicht

289.4 g/mol

IUPAC-Name

N,N,3-trimethyl-5,6-diphenylpyridazin-4-amine

InChI

InChI=1S/C19H19N3/c1-14-19(22(2)3)17(15-10-6-4-7-11-15)18(21-20-14)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI-Schlüssel

NCFMJPODCPEEJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.